2-Ethyl-3,5-dimethylpyrazine

Description

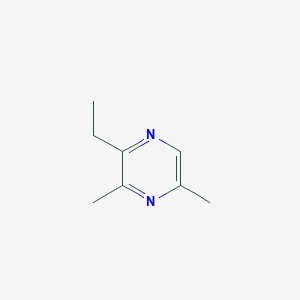

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-ethyl-3,5-dimethylpyrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-4-8-7(3)10-6(2)5-9-8/h5H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZBCTZLGKSYRSF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(N=C1C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7065679 | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

colourless to slightly yellow liquid with a toasted nut, chocolaty, sweet woody odour, colourless to slightly yellow liquid | |

| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 to 182.00 °C. @ 760.00 mm Hg | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

soluble in water, oils, organic solvents, miscible at room temperature (in ethanol) | |

| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.950-0.980, 0.952-0.961 | |

| Record name | 2-Ethyl-3 (5 or 6)-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/827/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/828/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

13925-07-0, 27043-05-6, 55031-15-7 | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13925-07-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013925070 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrazine, 2-ethyl-3,5-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7065679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3,-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.788 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ethyl-3,5-dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.253 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2 or 3-Ethyl-3,5 or 2,5-Dimethylpyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYL-3,5-DIMETHYLPYRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R182EY5L8C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Ethyl-3,5-dimethylpyrazine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0040299 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for 2-Ethyl-3,5-dimethylpyrazine. The information is curated for professionals in research and development who require detailed and accurate data for their work.

Chemical Properties and Structure

This compound is a heterocyclic organic compound that belongs to the pyrazine (B50134) family. It is a notable flavor and aroma agent found in a variety of roasted and cooked foods, contributing nutty, cocoa, and roasted notes.[1] It has also been identified as a component of the alarm pheromone for the fire ant, Solenopsis invicta.[2]

Structural Information

The structural identity of this compound is well-defined by its IUPAC name, SMILES string, and InChIKey, which are crucial for unambiguous identification in research and database searches.

| Identifier | Value |

| IUPAC Name | This compound[3] |

| SMILES | CCC1=NC=C(N=C1C)C[3][4] |

| InChIKey | JZBCTZLGKSYRSF-UHFFFAOYSA-N[3][5] |

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These parameters are essential for understanding its behavior in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂ | [3][4] |

| Molecular Weight | 136.19 g/mol | [3][4] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 180-182 °C | [2][3] |

| Melting Point | -21 °C / -50 °C | [4][6] |

| Density | 0.952 - 0.987 g/cm³ at 20-25 °C | [1][2][6] |

| Refractive Index | 1.5000 - 1.5030 at 20 °C | [1][2] |

| Flash Point | 66 °C | [1][4][7] |

| Solubility | Soluble in water, oils, and organic solvents; slightly soluble in water. | [1][3][8] |

Experimental Protocols

Detailed experimental protocols are critical for the replication of scientific findings. This section outlines methodologies for the synthesis and analysis of this compound.

Synthesis of this compound

Synthesis of 2-Ethyl-3,6-dimethylpyrazine (Illustrative Protocol):

-

Reaction Setup: In a reaction vessel, 2,5-dimethylpyrazine (B89654) and FeSO₄·7H₂O are mixed in a suitable solvent, such as water.[9]

-

Reagent Addition: The mixture is stirred, and concentrated sulfuric acid and hydrogen peroxide are added dropwise.[9]

-

Aldehyde Addition and Reaction: A portion of n-propionaldehyde is added, and the reaction temperature is raised to 50-60°C to initiate the reaction. The remaining n-propionaldehyde is added over the course of the reaction, which typically proceeds for 5-6 hours.[9]

-

Workup and Extraction: After the reaction is complete, the mixture is extracted with ethyl acetate. The aqueous phase is then pH-adjusted to 7.9-8.1, followed by further extraction with ethyl acetate.[9]

-

Purification: The combined organic phases are concentrated, and the resulting crude product is purified by column chromatography to yield 2-ethyl-3,6-dimethylpyrazine.[9]

GC-MS Analysis of this compound

Gas chromatography-mass spectrometry (GC-MS) is a standard and powerful technique for the identification and quantification of volatile compounds like this compound.

Sample Preparation (Headspace Solid-Phase Microextraction - HS-SPME):

-

Sample Preparation: A known amount of the sample matrix (e.g., microbial culture, food product) is placed in a headspace vial.

-

Extraction: The vial is incubated at a specific temperature (e.g., 50°C) for a set time (e.g., 50 minutes) to allow the volatile compounds to partition into the headspace.[10] An SPME fiber is then exposed to the headspace to adsorb the analytes.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Equipped with a capillary column suitable for the separation of volatile organic compounds (e.g., DB-WAX or DB-5MS).[10]

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C for 2 minutes) and ramps up to a higher temperature (e.g., 240°C) at a controlled rate (e.g., 10°C/minute).[10]

-

Injector: Operated in splitless mode at a temperature of approximately 250°C.[10]

-

Mass Spectrometer:

Visualizations

Experimental Workflow for GC-MS Analysis

The following diagram illustrates a typical workflow for the analysis of this compound using Headspace SPME followed by GC-MS.

Caption: Workflow for GC-MS analysis of this compound.

References

- 1. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]

- 2. This compound | 27043-05-6 [chemicalbook.com]

- 3. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 13925-07-0 | FE30669 [biosynth.com]

- 5. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 6. This compound | Properties, Uses, Safety, Supplier & Manufacturer in China [pipzine-chem.com]

- 7. fishersci.com [fishersci.com]

- 8. researchgate.net [researchgate.net]

- 9. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 10. files.core.ac.uk [files.core.ac.uk]

The Natural Occurrence of 2-Ethyl-3,5-dimethylpyrazine in Foods: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-3,5-dimethylpyrazine is a vital heterocyclic aromatic compound that significantly contributes to the desirable nutty, roasted, and cocoa-like aromas of many thermally processed foods. Its presence is a hallmark of the Maillard reaction, a complex series of chemical changes between amino acids and reducing sugars that occurs upon heating. This technical guide provides an in-depth overview of the natural occurrence of this compound in various food matrices, its concentration levels, formation pathways, and the analytical methodologies used for its quantification. This information is crucial for food scientists aiming to optimize flavor profiles, as well as for researchers in drug development and toxicology who may encounter this compound.

Introduction

This compound is a substituted pyrazine (B50134) that, despite often being present in trace amounts, has a profound impact on the sensory characteristics of a wide array of food products. Its potent aroma is typically associated with pleasant, thermally-induced flavors. Understanding the factors that influence its formation and its distribution in different foods is essential for quality control in the food industry and for a comprehensive understanding of the chemical composition of our diet.

Natural Occurrence and Quantitative Data

This compound is predominantly found in foods that have undergone thermal processing, such as roasting, baking, or frying. It is a key flavor component in coffee, cocoa, nuts, baked goods, and cooked meats.[1] The concentration of this compound can vary significantly depending on the food matrix, processing conditions (temperature and time), and the specific precursors present. Below is a summary of quantitative data for this compound found in various foods.

| Food Product | Concentration (µg/kg) | Reference |

| Pan-Roasted Peanut Meal | 23 | [2] |

| Whole Wheat Bread Crust | 16 | |

| Roasted Coffee | Low concentration among alkylpyrazines | |

| Cocoa Products | Key flavor compound, specific concentration not available | [3][4] |

| Cooked Beef | Formation is temperature-dependent, specific concentration not available | |

| Baked Potatoes | Important aroma compound, specific concentration not available |

Table 1: Quantitative Data on the Occurrence of this compound in Various Foods

Formation Pathways

The formation of this compound in food is primarily attributed to two main pathways: the Maillard reaction during thermal processing and microbial biosynthesis during fermentation.

Maillard Reaction

The Maillard reaction is the principal route for the formation of this compound in cooked foods. This complex cascade of reactions involves the initial condensation of a reducing sugar and an amino acid, followed by a series of rearrangements, degradations, and polymerizations. The formation of this specific pyrazine is dependent on the availability of specific amino acid and carbonyl precursors.

Key amino acid precursors for the formation of the ethyl and methyl groups on the pyrazine ring include L-threonine and L-alanine.[5] The Strecker degradation of these amino acids yields key α-dicarbonyl and α-aminocarbonyl intermediates that condense to form the pyrazine ring.

Microbial Biosynthesis

Certain bacteria, notably Bacillus subtilis, are capable of producing this compound through their metabolic activities. This biosynthetic pathway has been observed in some fermented food products. The key precursors for this pathway are L-threonine and D-glucose, which are metabolized to form the crucial intermediates aminoacetone and 2,3-pentanedione. These intermediates then condense to form the pyrazine ring.

Experimental Protocols

The analysis of this compound in food matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), often coupled with a headspace solid-phase microextraction (HS-SPME) sample preparation technique. This method allows for the sensitive and selective quantification of this volatile compound.

Headspace Solid-Phase Microextraction (HS-SPME) Coupled with Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of this compound in a solid food matrix. Optimization of parameters may be required for different food types.

4.1.1. Sample Preparation

-

Homogenize the solid food sample to a fine powder or paste.

-

Weigh a precise amount of the homogenized sample (e.g., 1-5 g) into a 20 mL headspace vial.

-

Add a saturated solution of sodium chloride (e.g., 5 mL) to the vial to increase the ionic strength of the matrix and promote the release of volatile compounds into the headspace.

-

If using an internal standard for quantification, spike the sample with a known amount of a suitable deuterated pyrazine standard.

-

Immediately seal the vial with a magnetic screw cap fitted with a PTFE/silicone septum.

4.1.2. HS-SPME Procedure

-

Place the sealed vial in an autosampler tray or a heating block with magnetic stirring.

-

Equilibrate the sample at a specific temperature (e.g., 60-80 °C) for a defined period (e.g., 15-30 minutes) to allow the volatile compounds to partition into the headspace.

-

Expose a pre-conditioned SPME fiber (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) under continuous agitation.

-

After extraction, retract the fiber into the needle and immediately introduce it into the GC injection port for thermal desorption.

4.1.3. GC-MS Parameters

-

Injector: Splitless mode, Temperature: 250 °C, Desorption time: 2-5 minutes.

-

Carrier Gas: Helium, constant flow rate of 1.0-1.5 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp to 150 °C at a rate of 3-5 °C/min.

-

Ramp to 250 °C at a rate of 10-15 °C/min, hold for 5-10 minutes.

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Acquisition Mode: Full scan for identification and Selected Ion Monitoring (SIM) for quantification. For this compound, characteristic ions for monitoring would include the molecular ion (m/z 136) and key fragment ions.

-

Conclusion

This compound is a significant contributor to the flavor profiles of a multitude of thermally processed foods. Its formation is intricately linked to the Maillard reaction and, in some cases, microbial metabolism. The concentration of this potent aroma compound is influenced by a variety of factors, including the composition of the raw ingredients and the specific processing parameters employed. The analytical methods outlined in this guide, particularly HS-SPME-GC-MS, provide a robust framework for the accurate quantification of this compound, enabling researchers and industry professionals to better understand and control the development of desirable flavors in food products. This knowledge is also valuable for professionals in adjacent fields who require a thorough understanding of the chemical constituents of the human diet.

References

- 1. Processing of Flavor-Enhanced Oils: Optimization and Validation of Multiple Headspace Solid-Phase Microextraction-Arrow to Quantify Pyrazines in the Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

Biosynthesis of 2-Ethyl-3,5-dimethylpyrazine: A Technical Guide for Researchers

Abstract

2-Ethyl-3,5-dimethylpyrazine (EDMP) is a significant heterocyclic aromatic compound, contributing to the desirable nutty and roasted flavors in various foods and beverages. Its biosynthesis, particularly through microbial fermentation, presents a promising "natural" alternative to chemical synthesis. This technical guide provides an in-depth exploration of the biosynthetic pathways of EDMP, focusing on the microbial production by organisms such as Bacillus subtilis. The guide details the key precursors, intermediates, and enzymatic reactions involved, supported by available quantitative data and comprehensive experimental protocols. Visual diagrams of the proposed pathways and experimental workflows are included to facilitate understanding.

Introduction

Alkylpyrazines are a class of volatile organic compounds that play a crucial role in the aroma and flavor profiles of many fermented and thermally processed foods, including coffee, cocoa, and baked goods.[1] Among these, this compound (EDMP) is of particular interest due to its characteristic roasted and nutty aroma. The microbial biosynthesis of EDMP offers a green and sustainable production method, avoiding the harsh conditions and potential contaminants associated with chemical synthesis. This document serves as a technical resource for professionals engaged in the research and development of natural flavor compounds and related pharmaceutical applications.

Biosynthesis Pathways of this compound

The microbial biosynthesis of this compound is a complex process primarily elucidated in bacteria, with Bacillus subtilis being a key organism of study.[2][3] The core precursors for the synthesis of EDMP have been identified as the amino acid L-threonine and the sugar D-glucose .[2][3] The biosynthesis proceeds through the formation of key intermediates, namely aminoacetone and 2,3-pentanedione (B165514) , which then condense to form the pyrazine (B50134) ring.[2][3][4]

Two primary pathways are proposed to contribute to the formation of EDMP in Bacillus subtilis:

-

Pathway 1: Condensation of Aminoacetone and 2,3-Pentanedione. This is considered the major pathway, accounting for approximately 60% of EDMP formation.[5]

-

Pathway 2: Reaction involving 2,5-dimethylpyrazine. This secondary pathway is responsible for the remaining 40% of EDMP production.[5]

Formation of Key Intermediates

2.1.1. Biosynthesis of Aminoacetone from L-Threonine

The formation of aminoacetone from L-threonine is a critical step in the biosynthesis of many alkylpyrazines.[1][6] This conversion is initiated by the enzyme L-threonine 3-dehydrogenase (TDH) , which oxidizes L-threonine to L-2-amino-3-ketobutyrate.[6][7] This intermediate is unstable and undergoes spontaneous decarboxylation to yield aminoacetone.[6][7]

A competing reaction catalyzed by 2-amino-3-ketobutyrate CoA ligase (KBL) can convert L-2-amino-3-ketobutyrate into glycine (B1666218) and acetyl-CoA, thus diverting the precursor away from pyrazine synthesis.[6]

2.1.2. Proposed Biosynthesis of 2,3-Pentanedione

The precise enzymatic pathway for the formation of 2,3-pentanedione from L-threonine and D-glucose is not yet fully elucidated. However, based on known metabolic pathways, a putative pathway can be proposed. D-glucose enters glycolysis to produce pyruvate. L-threonine can be converted to acetyl-CoA and propionyl-CoA through various catabolic routes. The condensation of these intermediates, possibly through reactions analogous to those in branched-chain amino acid metabolism, could lead to the formation of 2,3-pentanedione.

Assembly of the this compound Ring

The final step in the major biosynthetic pathway is the non-enzymatic condensation of one molecule of aminoacetone and one molecule of 2,3-pentanedione. This reaction is followed by an oxidation step to form the aromatic pyrazine ring of EDMP.

Quantitative Data on Pyrazine Biosynthesis

The following table summarizes available quantitative data on the microbial production of EDMP and related pyrazines. It is important to note that yields can vary significantly based on the microbial strain, fermentation conditions, and precursor availability.

| Pyrazine Product | Microorganism | Precursors | Fermentation Conditions | Yield | Reference |

| 2,5-Dimethylpyrazine | Bacillus subtilis 168 | L-threonine (37 mM) | LB medium | 0.44 mM | [8] |

| 2,5-Dimethylpyrazine | Engineered E. coli | L-threonine (14 g/L) | pH 8.0, 40 °C, 24 h | 2897.30 mg/L | [9] |

| 2,3,5-Trimethylpyrazine | Bacillus amyloliquefaciens | Wheat medium | 37 °C | 0.446 ± 0.052 mg/g | [10] |

| 2-Methylpyrazine & 2,3-Dimethylpyrazine | Bacillus subtilis BcP4 | L-threonine (50 g/L), Acetoin (60 g/L) | 28 °C, pH 7.2 | 690 µg/L & 680 µg/L | [11][12] |

| 2,5-Dimethylpyrazine, 2,3,5-Trimethylpyrazine & 2,3,5,6-Tetramethylpyrazine | Bacillus subtilis BcP21 | L-threonine (50 g/L), Acetoin (60 g/L) | 28 °C, pH 7.2 | 4.5 mg/L, 52.6 mg/L & 501.1 mg/L | [11][12] |

Experimental Protocols

Microbial Fermentation for EDMP Production

This protocol provides a general framework for the production of EDMP using Bacillus subtilis. Optimization of specific parameters is recommended for maximizing yields.

4.1.1. Materials

-

Bacillus subtilis strain capable of EDMP production

-

Yeast extract Peptone Dextrose (YPD) medium or other suitable growth medium

-

L-threonine

-

D-glucose

-

Sterile shake flasks

-

Incubator shaker

4.1.2. Protocol

-

Prepare the fermentation medium (e.g., YPD) and sterilize by autoclaving.

-

Aseptically add sterile solutions of L-threonine and D-glucose to the desired final concentrations.

-

Inoculate the medium with an overnight culture of Bacillus subtilis.

-

Incubate the culture at an appropriate temperature (e.g., 37 °C) with shaking (e.g., 200 rpm) for a specified duration (e.g., 48-72 hours).[5]

-

Monitor cell growth (e.g., by measuring optical density at 600 nm) and pyrazine production periodically.

L-threonine 3-dehydrogenase (TDH) Enzyme Assay

This colorimetric assay measures the activity of TDH, a key enzyme in the biosynthesis of the aminoacetone precursor.[2][13]

4.2.1. Principle The assay measures the reduction of a tetrazolium salt (INT) in an NADH-coupled enzymatic reaction. The resulting formazan (B1609692) product has an absorption maximum at 492 nm, and the color intensity is proportional to the TDH activity.[2][13]

4.2.2. Materials

-

Cell lysate or purified TDH enzyme

-

TDH Assay Solution (containing INT and coupling enzymes)

-

L-threonine solution (substrate)

-

Sample Buffer

-

96-well microplate

-

Microplate reader

4.2.3. Protocol

-

Prepare samples in 1x Sample Buffer.

-

Add the prepared samples to the wells of a 96-well plate.

-

Add the TDH Assay Solution to each well.

-

Initiate the reaction by adding the L-threonine substrate to each well.

-

Incubate the plate at 37°C for 30-60 minutes, protected from light.

-

Measure the absorbance at 492 nm.[2]

-

Calculate TDH activity based on the change in absorbance over time.

Extraction and GC-MS Analysis of EDMP

This protocol outlines a method for the extraction and quantification of volatile pyrazines from a fermentation broth using Gas Chromatography-Mass Spectrometry (GC-MS).

4.3.1. Materials

-

Fermentation broth

-

Dichloromethane (extraction solvent)

-

Anhydrous sodium sulfate

-

Internal standard (e.g., 2-methyl-3-ethylpyrazine)

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Appropriate GC column (e.g., DB-WAX)[14]

4.3.2. Protocol

-

Extraction:

-

To a known volume of fermentation broth, add an internal standard.

-

Extract the pyrazines with dichloromethane.

-

Dry the organic phase with anhydrous sodium sulfate.

-

Concentrate the extract to a small volume under a gentle stream of nitrogen.

-

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the extract into the GC-MS.

-

GC Conditions:

-

MS Conditions:

-

-

Quantification: Identify EDMP based on its retention time and mass spectrum compared to a pure standard. Quantify using the peak area ratio of EDMP to the internal standard.

Visualizations

Biosynthetic Pathways

Caption: Proposed biosynthetic pathways of this compound in Bacillus subtilis.

Experimental Workflow

Caption: General experimental workflow for microbial production and analysis of EDMP.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Biosynthesis Mechanism Involving 2,3-Pentanedione and Aminoacetone Describes the Production of this compound and 2-Ethyl-3,6-dimethylpyrazine by Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. An Alkylpyrazine Synthesis Mechanism Involving l-Threonine-3-Dehydrogenase Describes the Production of 2,5-Dimethylpyrazine and 2,3,5-Trimethylpyrazine by Bacillus subtilis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Optimization of Fermentation Conditions for 2,3,5-Trimethylpyrazine Produced by Bacillus amyloliquefaciens from Daqu | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Pyrazines Biosynthesis by Bacillus Strains Isolated from Natto Fermented Soybean - PMC [pmc.ncbi.nlm.nih.gov]

- 13. bmrservice.com [bmrservice.com]

- 14. files.core.ac.uk [files.core.ac.uk]

The Sensory Fingerprint of 2-Ethyl-3,5-dimethylpyrazine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine is a volatile heterocyclic organic compound that plays a crucial role in the aroma and flavor profiles of a wide array of cooked and roasted foods. As a product of the Maillard reaction, it is a key contributor to the desirable sensory characteristics of products such as coffee, cocoa, roasted nuts, and baked goods. This technical guide provides an in-depth exploration of the sensory characteristics, odor profile, and the underlying molecular mechanisms of perception for this compound.

Sensory Characteristics and Odor Profile

This compound is characterized by a complex and potent aroma profile. Its predominant sensory descriptors include nutty, roasted, coffee, cocoa, and earthy notes. The specific nuances of its aroma can be influenced by its concentration and the food matrix in which it is present.

Quantitative Sensory Data

The sensory impact of an aroma compound is determined by its concentration relative to its odor threshold. The odor threshold is the lowest concentration of a compound that is detectable by the human sense of smell. For this compound, the reported odor detection threshold is notably low, indicating its high potency as an aroma contributor.

The following table summarizes the reported odor thresholds for this compound and provides a comparison with other structurally related pyrazines. This comparative data is essential for flavor and fragrance formulation, allowing for a nuanced understanding of the relative impact of different pyrazine (B50134) derivatives.

| Compound | Odor Threshold (ppb in water) | Predominant Sensory Descriptors |

| This compound | ~1 | Cocoa, chocolate, nutty, burnt almond |

| 2,3-Dimethylpyrazine | 2500-35000 | Nutty, cocoa, coffee, potato, meaty |

| 2,5-Dimethylpyrazine | Not widely reported | Nutty, roasted, cocoa, coffee-like |

| 2-Acetylpyrazine | 62 | Popcorn, nutty, bread crust, corn chip |

| 2,3,5-Trimethylpyrazine | 400 | Roasted nuts (hazelnut, peanut), baked potato, cocoa |

Note: Odor thresholds can vary depending on the experimental methodology and the sensory acuity of the panelists.

Experimental Protocols for Sensory Analysis

The characterization of the sensory properties of this compound relies on a combination of instrumental and sensory analysis techniques. The following are detailed methodologies for key experiments.

Gas Chromatography-Olfactometry (GC-O)

Gas Chromatography-Olfactometry (GC-O) is a powerful technique used to identify the specific volatile compounds in a sample that contribute to its aroma. It combines the separation capabilities of a gas chromatograph with the human nose as a highly sensitive detector.

Methodology:

-

Sample Preparation: Volatile compounds, including this compound, are extracted from the food matrix using techniques such as headspace solid-phase microextraction (HS-SPME) or solvent extraction.

-

Gas Chromatographic Separation: The extracted volatiles are injected into a gas chromatograph, where they are separated based on their boiling points and chemical properties as they pass through a capillary column.

-

Effluent Splitting: At the outlet of the GC column, the effluent is split into two streams. One stream is directed to a conventional detector (e.g., a mass spectrometer for chemical identification), while the other is directed to a sniffing port.

-

Olfactory Detection: A trained sensory panelist sniffs the effluent from the sniffing port and records the time, duration, and description of each odor perceived.

-

Data Analysis: The olfactometry data is aligned with the chromatogram from the conventional detector to identify the specific compounds responsible for the detected aromas.

Figure 1. Gas Chromatography-Olfactometry (GC-O) Workflow.

Sensory Panel Evaluation

Sensory panel evaluation provides quantitative and qualitative data on the aroma and flavor of a compound from a group of trained assessors.

1. Panelist Selection and Training:

-

A panel of 8-12 individuals is selected based on their sensory acuity, ability to describe odors, and availability.

-

Panelists undergo training to familiarize themselves with the specific aroma attributes of pyrazines using reference standards (e.g., roasted almonds for "nutty," brewed coffee for "roasted," and unsweetened cocoa powder for "cocoa").

2. Odor Threshold Determination (3-Alternative Forced-Choice Test):

-

Objective: To determine the lowest concentration at which this compound can be detected.

-

Procedure:

-

A series of dilutions of this compound in a neutral solvent (e.g., water or mineral oil) are prepared.

-

In each trial, panelists are presented with three samples: two blanks (solvent only) and one containing the diluted pyrazine.

-

Panelists are asked to identify the sample that is different from the other two.

-

The concentration at which a statistically significant number of panelists can correctly identify the odd sample is determined as the detection threshold.

-

3. Quantitative Descriptive Analysis (QDA):

-

Objective: To create a detailed sensory profile of this compound.

-

Procedure:

-

Panelists are presented with a sample of this compound at a supra-threshold concentration.

-

They rate the intensity of various pre-determined sensory attributes (e.g., nutty, roasted, coffee, cocoa, earthy) on a linear scale (e.g., from 0 to 100).

-

The data from all panelists are averaged to generate a quantitative aroma profile, often visualized as a spider web or radar plot.

-

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Role of 2-Ethyl-3,5-dimethylpyrazine (B18607) in the Maillard Reaction

Abstract

This compound is a pivotal heterocyclic aromatic compound, belonging to the pyrazine (B50134) family, that significantly influences the sensory characteristics of thermally processed foods.[] Renowned for its potent roasted, nutty, and earthy aroma, it is a key flavor constituent formed during the Maillard reaction—a complex series of chemical reactions between amino acids and reducing sugars.[][2] This technical guide provides a comprehensive overview of the formation, chemical properties, and analytical methodologies related to this compound. It details the reaction pathways, summarizes quantitative data from model systems, and presents detailed experimental protocols for its analysis, aiming to serve as a critical resource for professionals in research, food science, and flavor chemistry.

Introduction: The Maillard Reaction and Pyrazine Formation

The Maillard reaction, or non-enzymatic browning, is fundamental to the development of color and flavor in cooked foods.[3] This reaction cascade is initiated by the condensation of a carbonyl group from a reducing sugar with an amino group from an amino acid, peptide, or protein.[][3] Among the vast array of compounds generated, alkylpyrazines are a crucial class of heterocyclic compounds responsible for the desirable roasted, toasted, and nutty aromas.[3][4]

This compound (CAS No. 13925-07-0) is a tri-substituted alkylpyrazine that is a significant aroma impact compound in foods like coffee, roasted beef, and sesame seeds.[4] Its formation is intricately linked to the specific precursors available and the reaction conditions. Understanding the mechanisms governing its formation is essential for controlling and optimizing flavor development in food products and for synthesizing nature-identical flavorings.

Chemical Properties and Sensory Profile

This compound is a colorless to pale yellow liquid with high volatility.[][2] Its chemical structure consists of a pyrazine ring substituted with one ethyl and two methyl groups.[5]

-

Molecular Formula: C₈H₁₂N₂[2]

-

Molecular Weight: 136.194 g/mol [2]

-

Boiling Point: 188.8 ± 35.0 °C at 760 mmHg[2]

-

Sensory Profile: It imparts strong roasted, nutty, cocoa, and coffee-like notes, making it a vital contributor to the flavor profiles of many thermally processed foods.[][6][7]

Mechanism of Formation in the Maillard Reaction

The formation of alkylpyrazines is a multi-step process that occurs during the intermediate and final stages of the Maillard reaction. The general pathway involves the formation of α-aminocarbonyl compounds, which are key intermediates.[4]

Step 1: Strecker Degradation and Formation of α-Aminocarbonyls The reaction between α-dicarbonyl compounds (generated from sugar degradation) and amino acids leads to the Strecker degradation of the amino acid. This produces Strecker aldehydes and α-aminocarbonyl intermediates.[8] For instance, the reaction of an amino acid like alanine (B10760859) with a dicarbonyl such as 2-oxopropanal (methylglyoxal) yields 1-amino-2-propanone.[4]

Step 2: Condensation to Dihydropyrazines Two molecules of α-aminocarbonyl compounds condense to form an unstable dihydropyrazine (B8608421) intermediate.[9][10]

Step 3: Side-Chain Formation and Substitution The substituents on the pyrazine ring are derived from the structure of the initial α-aminocarbonyls and through subsequent reactions with other carbonyl compounds. The formation of the ethyl group in this compound often involves the incorporation of acetaldehyde, the Strecker aldehyde of alanine.[4][11] This can occur via an aldol-type addition of the aldehyde to the dihydropyrazine intermediate.[4][9]

Step 4: Oxidation to Aromatic Pyrazine The dihydropyrazine intermediate is subsequently oxidized to the stable, aromatic alkylpyrazine.[4][10]

Studies using isotopic labeling have confirmed that amino acids like alanine not only provide the nitrogen for the pyrazine ring but also contribute carbon atoms to the alkyl side chains.[4][11] Specifically, alanine has been shown to contribute the C2 element in the ethyl groups of various ethyl-substituted pyrazines.[4] Threonine is also a known precursor for dimethylpyrazine derivatives.[12]

Quantitative Data on Pyrazine Formation

The yield and distribution of pyrazines formed during the Maillard reaction are highly dependent on factors such as precursor types, temperature, time, pH, and water activity. While precise quantitative yields for this compound are often system-dependent and not widely published, model system studies provide valuable insights into the relative effects of different precursors.

| Pyrazine | Precursors | Reaction Conditions | Key Findings | Reference |

| This compound | Alanine | Model system adapted to beefsteak frying conditions. | Alanine was identified as an important precursor for this aroma-relevant pyrazine. | [4] |

| This compound | 2,3-pentanedione (B165514), Potato Dough | Baking | Addition of 2,3-pentanedione increased the formation of this compound by 121%. | [13] |

| 3-Ethyl-2,5-dimethylpyrazine (B149181) | Arg+Lys, His+Lys, Glucose | 140 °C for 90 min, pH 8.0 | Detected at 2.5 µg/g in the Arg+Lys model and 0.8 µg/g in the His+Lys model. | [14] |

| 2,5-Dimethyl-3-ethylpyrazine | Lysine, Alanine, Glucose | Not specified | A lysine-alanine mixture resulted in a 3.5-fold increase in yield compared to single amino acids. | [15] |

| Various Pyrazines | 20 different amino acids, 1,3-dihydroxyacetone (B48652) | SPME-GC-MS analysis | The substituents of less abundant pyrazines resulted mainly from the incorporation of the Strecker aldehyde. | [9] |

Note: The table summarizes findings from various model systems. Yields are highly context-dependent.

Experimental Protocols for Analysis

The analysis of volatile pyrazines in a complex food matrix or a Maillard reaction model system typically requires a robust protocol involving extraction, separation, and detection. Gas Chromatography-Mass Spectrometry (GC-MS) is the most common analytical technique.

Detailed Protocol: Stable Isotope Dilution Analysis (SIDA) for Pyrazine Quantification via GC-MS

This protocol is a representative methodology adapted from established procedures for analyzing related volatile compounds.[16]

1. Materials and Reagents:

-

Homogenized sample (e.g., freeze-dried coffee, roasted nut meal)

-

This compound analytical standard (≥98% purity)

-

Isotopically labeled internal standard (e.g., a deuterated pyrazine like Acetylpyrazine-d3)

-

Acetonitrile (B52724) (HPLC grade), Hexane (GC grade)

-

Magnesium sulfate (B86663) (anhydrous), Sodium chloride

-

Primary Secondary Amine (PSA) sorbent, C18 sorbent

-

Polypropylene centrifuge tubes (50 mL, 15 mL)

-

Nitrogen evaporator

2. Sample Preparation and Extraction (QuEChERS-based):

-

Weigh 2.0 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of distilled water and vortex for 1 minute to create a slurry.

-

Internal Standard Spiking: Add a precise volume of the deuterated internal standard stock solution to the sample slurry. Vortex for 30 seconds.

-

Extraction: Add 10 mL of acetonitrile. Add a salt mixture of 4 g anhydrous magnesium sulfate and 1 g sodium chloride. Cap and shake vigorously for 2 minutes.

-

Centrifuge the tube at 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 150 mg PSA, 150 mg C18, and 900 mg anhydrous magnesium sulfate.

-

Vortex for 1 minute and centrifuge at 4000 rpm for 5 minutes.

4. Concentration and Reconstitution:

-

Transfer a 4 mL aliquot of the cleaned extract to a new tube.

-

Evaporate the solvent to approximately 100 µL under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 500 µL of hexane. Transfer to a 2 mL autosampler vial for analysis.

5. GC-MS Analysis:

-

System: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Injection: 1 µL, splitless mode, 250°C inlet temperature.

-

Carrier Gas: Helium at a constant flow of 1.2 mL/min.

-

Oven Program: 40°C (hold 2 min), ramp at 10°C/min to 200°C, then ramp at 20°C/min to 280°C (hold 5 min).

-

MS (B15284909) Parameters (Selected Ion Monitoring - SIM):

-

Ion Source Temp: 230°C.

-

Quantification Ion (this compound): m/z 136 (molecular ion), 121.

-

Quantification Ion (Internal Standard): Specific m/z for the chosen standard.

-

Dwell Time: 100 ms per ion.

-

6. Quantification:

-

Prepare a calibration curve using standards with a fixed concentration of the internal standard and varying concentrations of native this compound.

-

Plot the response ratio (Peak Area of m/z 136 / Peak Area of Internal Standard) against the concentration of the native analyte.

-

Calculate the response ratio for the sample and determine its concentration from the calibration curve.

Conclusion

This compound is a quintessential Maillard reaction product, critical to the desirable roasted and nutty flavors of many staple foods. Its formation is a complex process governed by the interplay of specific amino acid and sugar precursors under defined thermal conditions. The pathways, primarily involving the condensation of α-aminocarbonyls and subsequent side-chain incorporation via Strecker aldehydes, highlight the intricate chemistry of flavor generation. For researchers and industry professionals, a deep understanding of these mechanisms, coupled with robust analytical protocols like SIDA GC-MS, is paramount for both fundamental research and the practical application of flavor enhancement and control in food and beverage development. Future research may focus on elucidating the precise kinetics of its formation and exploring chemoenzymatic pathways for its sustainable synthesis.[12]

References

- 2. innospk.com [innospk.com]

- 3. perfumerflavorist.com [perfumerflavorist.com]

- 4. datapdf.com [datapdf.com]

- 5. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 6. researchgate.net [researchgate.net]

- 7. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]

- 8. researchgate.net [researchgate.net]

- 9. Formation of pyrazines and a novel pyrrole in Maillard model systems of 1,3-dihydroxyacetone and 2-oxopropanal - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Mechanisms of Formation of Alkylpyrazines in the Maillard Reaction | Semantic Scholar [semanticscholar.org]

- 12. Chemoenzymatic synthesis of 3-ethyl-2,5-dimethylpyrazine by L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase/L-threonine aldolase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. centaur.reading.ac.uk [centaur.reading.ac.uk]

- 14. Formation of Pyrazines in Maillard Model Systems: Effects of Structures of Lysine-Containing Dipeptides/Tripeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 15. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 16. benchchem.com [benchchem.com]

2-Ethyl-3,5-dimethylpyrazine: A Technical Guide to its Role as an Insect Pheromone

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethyl-3,5-dimethylpyrazine (B18607) is a heterocyclic aromatic compound that has garnered significant interest in the field of chemical ecology for its role as a semiochemical, particularly as an insect pheromone. This technical guide provides a comprehensive overview of the current understanding of this compound's function in insect communication, with a primary focus on its activity in the red imported fire ant, Solenopsis invicta. The document details its electrophysiological and behavioral effects, outlines experimental protocols for its study, and presents putative signaling and biosynthetic pathways.

Pheromonal Activity in Solenopsis invicta

While 2-ethyl-3,6-dimethylpyrazine is the primary alarm pheromone component in Solenopsis invicta, its isomer, this compound, has been synthesized and demonstrated to elicit significant electrophysiological and behavioral responses in worker ants.[1][2] Studies have shown that this isomer can induce characteristic alarm behaviors and enhance the attractiveness of baits, suggesting its potential application in pest management strategies.[1][2]

Quantitative Data on Pheromonal Activity

The following tables summarize the dose-dependent electroantennogram (EAG) and behavioral responses of Solenopsis invicta workers to this compound, as well as its impact on bait attraction.

Table 1: Electroantennogram (EAG) Response of Solenopsis invicta Workers to this compound

| Dose (µg) | Mean EAG Response (mV) ± SE |

| 0.1 | 0.12 ± 0.02 |

| 1 | 0.25 ± 0.03 |

| 10 | 0.58 ± 0.05 |

| 100 | 1.23 ± 0.11 |

| 1000 | 2.54 ± 0.23 |

Data synthesized from Li et al. (2019). The EAG response shows a clear dose-dependent increase, though a saturation point was not reached within the tested concentrations.[3][4]

Table 2: Alarm Behavioral Response of Solenopsis invicta Workers to this compound

| Dose (ng) | Mean Number of Ants Exhibiting Alarm Behavior ± SE |

| 0.01 | 5.6 ± 1.2 |

| 0.1 | 12.3 ± 2.1 |

| 1 | 25.8 ± 3.5 |

| 10 | 48.2 ± 4.7 |

| 100 | 75.4 ± 6.3 |

| 1000 | 78.1 ± 5.9 |

Data synthesized from Li et al. (2019). The number of ants exhibiting alarm behaviors such as rapid movement and aggression increases with the dose of the pyrazine (B50134).[3]

Table 3: Enhancement of Bait Attraction in Solenopsis invicta Workers

| Treatment | Mean Number of Ants at Bait (after 60 min) ± SE |

| Control (Hotdog only) | 15.2 ± 2.8 |

| Hotdog + 1 ng this compound | 38.7 ± 4.1 |

| Hotdog + 100 ng this compound | 55.3 ± 5.5 |

Data synthesized from Li et al. (2019). The addition of this compound to a food source significantly increases the number of foraging workers attracted to the bait.[5]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research in this area. The following protocols are based on the key experiments conducted by Li et al. (2019) on Solenopsis invicta.[3]

Electroantennography (EAG)

EAG is used to measure the electrical response of an insect's antenna to volatile compounds.

-

Insect Preparation: An adult worker ant is immobilized, and one of its antennae is excised at the base.

-

Electrode Placement: The excised antenna is mounted between two glass capillary electrodes filled with a conductive solution (e.g., saline solution). The recording electrode is placed in contact with the distal end of the antenna, and the reference electrode is connected to the basal end.

-

Stimulus Delivery: A defined volume of air containing a known concentration of this compound is delivered to the antenna for a short duration (e.g., 0.5 seconds) via a continuous humidified airstream.

-

Data Recording: The voltage change across the antenna is amplified and recorded. The amplitude of the depolarization is measured as the EAG response. A solvent blank (hexane) is used as a control.

Alarm Behavior Assay

This assay quantifies the alarm response of worker ants to the pheromone.

-

Arena Setup: A small group of worker ants (e.g., 20) is placed in a petri dish.

-

Stimulus Application: A filter paper strip treated with a specific dose of this compound dissolved in a solvent (e.g., hexane) is introduced into the arena. A solvent-only control is used for comparison.

-

Behavioral Observation: The number of ants exhibiting characteristic alarm behaviors (e.g., rapid, erratic movements; open mandibles; gaster-flagging) is counted over a defined period (e.g., 2 minutes).

-

Replication: The experiment is replicated multiple times with different colonies to ensure the robustness of the results.

Bait Attraction Assay

This assay evaluates the potential of the pyrazine to enhance the attractiveness of baits.

-

Foraging Arena: A foraging arena is established with a nest chamber connected to a foraging area. A known number of worker ants are allowed to acclimatize.

-

Bait Preparation: A food source (e.g., a small piece of hotdog) is treated with a specific dose of this compound or with the solvent alone (control).

-

Data Collection: The treated and control baits are placed in the foraging arena. The number of ants visiting and feeding on each bait is recorded at regular intervals over a set duration (e.g., 1 hour).

Visualizations

Experimental Workflows

Putative Olfactory Signaling Pathway

The precise signaling cascade for this compound has not been elucidated. However, a generalized insect olfactory signaling pathway is presented below. It is hypothesized that this pyrazine is detected by a specific Odorant Receptor (OR) complex.

Generalized Biosynthesis of Alkylpyrazines

The biosynthesis of this compound in insects has not been specifically detailed. However, a plausible pathway involves the condensation of amino acids. The pathway below is a generalized representation of alkylpyrazine formation.

Conclusion and Future Directions

This compound is a behaviorally active compound for the red imported fire ant, Solenopsis invicta, demonstrating clear dose-dependent electrophysiological and alarm responses. Its ability to enhance bait attractiveness highlights its potential for innovative pest management strategies.

Future research should focus on several key areas. The identification and characterization of the specific olfactory receptor(s) for this compound are paramount to understanding the molecular basis of its perception. Elucidating the precise biosynthetic pathway of this compound in S. invicta will provide further insights into its chemical ecology. Additionally, field studies are necessary to validate the laboratory findings on bait enhancement and to develop effective and environmentally sound control methods for this invasive pest. The exploration of this and other pyrazine analogs could lead to the development of novel semiochemical-based tools for the monitoring and management of various insect species.

References

- 1. researchgate.net [researchgate.net]

- 2. Electrophysiological and Alarm Responses of Solenopsis invicta Buren (Hymenoptera: Formicidae) to this compound (Short Title: EAG and Behavioral Responses of Fire Ants to Pyrazine) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electrophysiological and Alarm Responses of Solenopsis invicta Buren (Hymenoptera: Formicidae) to this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Physical properties like boiling point and density of 2-Ethyl-3,5-dimethylpyrazine

An In-depth Technical Guide to the Physical Properties of 2-Ethyl-3,5-dimethylpyrazine (B18607)

This technical guide provides a comprehensive overview of the key physical properties of this compound, with a specific focus on its boiling point and density. The information is intended for researchers, scientists, and professionals in drug development and flavor and fragrance industries who require precise data for modeling, synthesis, and quality control.

Physical and Chemical Identity

This compound is a heterocyclic organic compound that belongs to the pyrazine (B50134) family.[1][2][3] It is recognized for its strong, nutty, and roasted aroma, making it a significant component in the flavor and fragrance industry.[4][5] It is found naturally in various cooked foods, including roasted coffee, baked goods, and meats.[3][4]

Molecular Formula: C₈H₁₂N₂ Molecular Weight: 136.19 g/mol [6][7] CAS Number: 13925-07-0[1][6][7]

Quantitative Physical Properties

The boiling point and density are critical parameters for the purification, handling, and application of this compound. The data compiled from various sources are presented below.

| Physical Property | Value | Conditions | Source(s) |

| Boiling Point | 180-182 °C | @ 760 mm Hg | [1] |

| 182 °C | Not Specified | [6][7] | |

| 180-181 °C | Literature Value | [2][8] | |

| Density | 0.965 g/mL | @ 25 °C | [2][8] |

| 0.952 - 0.961 g/mL | @ 20 °C | [5] | |

| 0.964 g/cm³ | Not Specified | [7] | |

| Specific Gravity | 0.96 g/cm³ | Not Specified | [6] |

Experimental Protocols

While specific experimental reports for this compound are proprietary, the following sections describe standard methodologies for determining the boiling point and density of a liquid organic compound like this compound.

Boiling Point Determination by Distillation

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A standard method for its determination is simple distillation.

Apparatus:

-

Round-bottom flask

-

Distillation head (still head) with a port for a thermometer

-

Condenser (Liebig, Graham, or Allihn)

-

Receiving flask

-

Calibrated thermometer

-

Heating mantle or oil bath

-

Boiling chips

Procedure:

-

Assembly: The distillation apparatus is assembled securely on a retort stand. The round-bottom flask is charged with the this compound sample and a few boiling chips to ensure smooth boiling.

-

Thermometer Placement: The thermometer is inserted into the distillation head. The top of the thermometer bulb should be level with the bottom of the side-arm leading to the condenser. This ensures the temperature of the vapor distilling into the condenser is accurately measured.

-

Heating: The flask is gently heated. As the liquid boils, the vapor rises, and the temperature on the thermometer will increase.

-

Equilibrium: The temperature will stabilize when the vapor is in equilibrium with the liquid. This stable temperature is recorded as the boiling point.

-

Pressure Correction: The atmospheric pressure is recorded using a barometer. If the measured pressure deviates from standard pressure (760 mm Hg), a pressure correction (e.g., using a nomograph) is applied to determine the normal boiling point.

Density Determination using a Pycnometer

Density is the mass of a substance per unit volume. A pycnometer (or specific gravity bottle) is a flask with a precise, known volume used for accurate density measurements.

Apparatus:

-

Pycnometer (e.g., 10 mL or 25 mL) with a ground-glass stopper containing a capillary tube

-

Analytical balance (accurate to ±0.0001 g)

-

Constant temperature water bath

-

The liquid sample (this compound)

-

Deionized water (for calibration)

Procedure:

-

Calibration: The clean, dry pycnometer is weighed empty (m₁). It is then filled with deionized water and placed in a constant temperature water bath (e.g., at 20 °C or 25 °C) until it reaches thermal equilibrium. The excess water is removed, and the pycnometer is dried and weighed again (m₂). The volume of the pycnometer (V) is calculated using the density of water at that temperature.

-

Sample Measurement: The pycnometer is emptied, dried, and filled with the this compound sample.

-

Equilibration: The filled pycnometer is placed in the constant temperature water bath to reach the same temperature as the calibration step.

-

Weighing: The pycnometer is carefully dried on the outside and weighed (m₃).

-

Calculation: The mass of the sample is calculated (m₃ - m₁). The density (ρ) of the sample is then determined by dividing its mass by the calibrated volume of the pycnometer: ρ = (m₃ - m₁) / V

Workflow Visualization

The logical flow for the experimental determination of these physical properties is outlined in the diagram below.

Caption: Experimental workflow for determining the boiling point and density of a liquid sample.

References

- 1. This compound | C8H12N2 | CID 26334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 27043-05-6 [chemicalbook.com]

- 3. Showing Compound this compound (FDB020021) - FooDB [foodb.ca]

- 4. This compound | 27043-05-6 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 5. 2-ETHYL-3(5 OR 6)-DIMETHYLPYRAZINE [ventos.com]

- 6. fishersci.com [fishersci.com]

- 7. biosynth.com [biosynth.com]

- 8. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers FG 27043-05-6 [sigmaaldrich.com]

An In-depth Technical Guide to 2-Ethyl-3,5-dimethylpyrazine: Discovery, History, and Core Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethyl-3,5-dimethylpyrazine is a heterocyclic nitrogen-containing compound of significant interest across various scientific disciplines, primarily recognized for its potent sensory characteristics and its role as a key aroma component in a multitude of food products. This technical guide provides a comprehensive overview of the discovery, history, synthesis, and characterization of this compound. It delves into its formation through the Maillard reaction, chemoenzymatic pathways, and targeted chemical synthesis. Detailed experimental protocols, quantitative data, and analytical methodologies are presented to serve as a valuable resource for researchers. Furthermore, this guide explores its function as a semiochemical in insect communication, providing insights into its ecological significance.

Introduction and Discovery

This compound (CAS No. 13925-07-0) belongs to the class of alkylpyrazines, which are prevalent in thermally processed foods and are major contributors to their desirable roasted, nutty, and savory flavors.[1][2] Its discovery is intrinsically linked to the study of the Maillard reaction, a complex series of chemical reactions between amino acids and reducing sugars that occurs upon heating.[3] Initially identified as a key volatile flavorant, its characteristic nutty, roasted, and earthy notes have made it a focal point in food chemistry and sensory science.[4] Beyond its role in food, this compound has been identified as a semiochemical, specifically as a trail pheromone in certain ant species, highlighting its broader ecological importance.[5]

Physicochemical and Sensory Properties

This compound is a colorless to pale yellow liquid with a potent and distinctive aroma.[3] A summary of its key physicochemical and sensory properties is provided in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₂N₂ | [6] |

| Molecular Weight | 136.19 g/mol | [6] |

| Boiling Point | 180-181 °C | |

| Density | 0.965 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5015 | |

| Solubility | Soluble in water, alcohol, and organic solvents. | [4] |

Table 2: Sensory Characteristics of this compound

| Attribute | Description | Reference(s) |

| Odor Profile | Roasted, nutty, cocoa, coffee-like, earthy, and sweet woody. | [7][8] |

| Taste Profile | Burnt almonds, coffee, and potato notes. | [9] |

| Odor Threshold in Water | Extremely low, making it a high-impact aroma compound. | [7] |

| Taste Threshold | 5 ppm | [10] |

Formation and Synthesis

The presence of this compound in nature is primarily a result of chemical transformations during the heating of food, though biological pathways have also been elucidated.

Maillard Reaction

The Maillard reaction is the cornerstone of the formation of this compound in cooked foods. This non-enzymatic browning reaction involves the condensation of an amino group from an amino acid with a carbonyl group from a reducing sugar. The subsequent series of reactions, including Strecker degradation, leads to the formation of α-aminocarbonyl intermediates which then condense and oxidize to form various alkylpyrazines. The specific amino acids and sugars involved influence the final pyrazine (B50134) profile.

Chemoenzymatic Synthesis

Recent research has uncovered a chemoenzymatic pathway for the synthesis of 3-ethyl-2,5-dimethylpyrazine (B149181) from L-threonine, involving a bacterial operon. This process is catalyzed by two key enzymes: L-threonine 3-dehydrogenase and 2-amino-3-ketobutyrate CoA ligase.

Chemical Synthesis

Several methods for the chemical synthesis of this compound have been developed. One notable method involves the alkylation of 2,5-dimethylpyrazine (B89654). A detailed experimental protocol is provided below.

This protocol is adapted from a patented synthesis method and describes the synthesis of a closely related isomer, which illustrates the general principles of alkylpyrazine synthesis.

Materials:

-

2,5-dimethylpyrazine (1.08 g, 10 mmol)

-

FeSO₄·7H₂O (1.13 g, 4 mmol)

-

Deionized water (30 mL)

-

98% Concentrated sulfuric acid (6 mL, 0.1 mol)

-

Hydrogen peroxide (7.5 mL, 22 mmol)

-

n-Propionaldehyde (240 µL, 3 mmol, added in portions)

-

Ethyl acetate (B1210297)

-

20% Sodium hydroxide (B78521) solution

-

Silica (B1680970) gel (200-300 mesh)

-

Petroleum ether

Procedure:

-

In a 125 mL reaction flask, combine 2,5-dimethylpyrazine and FeSO₄·7H₂O.

-

Add deionized water and stir the mixture in an ice bath.

-

Slowly add concentrated sulfuric acid dropwise while maintaining the temperature below 60 °C.

-

After the addition of sulfuric acid, add hydrogen peroxide dropwise, continuing to cool the reaction in the ice bath and monitoring the temperature.

-

Following the hydrogen peroxide addition, add an initial portion of n-propionaldehyde and slowly raise the temperature to 50-60 °C.

-

Add the remaining n-propionaldehyde in portions at 1-hour intervals over 4 hours. The total reaction time is approximately 5-6 hours.

-

After the reaction is complete, cool the mixture to room temperature and extract with ethyl acetate.

-

Adjust the pH of the aqueous phase to 7.9-8.1 with 20% NaOH solution.

-

Extract the aqueous phase with ethyl acetate.

-

Combine the organic phases, dry, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent.

Expected Outcome: This method is reported to produce 2-ethyl-3,6-dimethylpyrazine with a purity of 95.6% and a yield of 90.88%.

Analytical Characterization

The identification and quantification of this compound are typically performed using chromatographic and spectroscopic techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for the analysis of volatile compounds like this compound. The mass spectrum is characterized by a molecular ion peak and specific fragmentation patterns.

Table 3: Mass Spectrometry Data for this compound

| Ion (m/z) | Relative Intensity | Interpretation |

| 136 | High | Molecular Ion [M]⁺ |

| 121 | Moderate | Loss of a methyl group (-CH₃) |

| 107 | Moderate | Loss of an ethyl group (-C₂H₅) |

Note: The fragmentation pattern can be complex and may vary slightly depending on the instrument and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information. While specific high-resolution data is proprietary, typical chemical shift regions for the protons and carbons in this compound are predictable.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shift Ranges

| Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Pyrazine-H | ~8.0-8.5 | ~140-160 |

| Ethyl -CH₂- | ~2.7-2.9 | ~25-30 |

| Ethyl -CH₃ | ~1.2-1.4 | ~10-15 |

| Methyl -CH₃ | ~2.4-2.6 | ~20-25 |

Note: These are approximate ranges and can be influenced by the solvent and instrument frequency.

Role as a Semiochemical

Alkylpyrazines, including this compound, play a crucial role in insect communication as pheromones.[5] In several ant species, these compounds are components of trail pheromones, guiding nestmates to food sources.[11] The production of these pyrazines in some ants may be linked to symbiotic bacteria residing in their glands.[12]

The signaling pathway for trail pheromones generally involves the detection of the chemical signal by olfactory receptors on the ant's antennae, leading to a neural response that triggers a behavioral change, such as following the trail.

Conclusion

This compound is a multifaceted compound with significant implications in food science, analytical chemistry, and chemical ecology. Its discovery through the study of the Maillard reaction has led to a deeper understanding of flavor chemistry. The elucidation of its chemoenzymatic synthesis opens avenues for biotechnological production. As a key flavor component and a vital semiochemical, this compound continues to be a subject of active research, with potential applications in flavor enhancement, pest management, and the study of symbiotic relationships. This guide provides a foundational resource for professionals engaged in the study and application of this important molecule.

References

- 1. This compound-13C2 () for sale [vulcanchem.com]

- 2. Similar Odorants Elicit Different Behavioral and Physiological Responses, Some Supersustained - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-ethyl-3,5(or 6)-dimethyl pyrazine, 27043-05-6 [thegoodscentscompany.com]

- 5. Ants Sense, and Follow, Trail Pheromones of Ant Community Members - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazine, 2-ethyl-3,5-dimethyl- [webbook.nist.gov]

- 7. scent.vn [scent.vn]

- 8. This compound | 27043-05-6 [chemicalbook.com]

- 9. Human Metabolome Database: Showing metabocard for this compound (HMDB0040299) [hmdb.ca]

- 10. 2-Ethyl-3(5 or 6)-dimethylpyrazine, mixture of isomers ≥95%, FG | Sigma-Aldrich [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. sciencealert.com [sciencealert.com]

The Scent of Sensation: A Deep Dive into Alkylpyrazines in Food Science